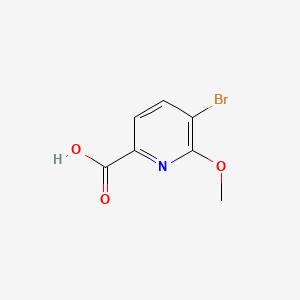

5-Bromo-6-methoxypicolinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHBRPSPSCCVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704718 | |

| Record name | 5-Bromo-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-70-9 | |

| Record name | 5-Bromo-6-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 6 Methoxypicolinic Acid

Direct Synthetic Routes to 5-Bromo-6-methoxypicolinic Acid

Direct synthesis aims to introduce the required functional groups onto a pre-existing pyridine (B92270) ring in a limited number of steps. A primary example of this approach is the oxidation of a suitable precursor.

Oxidation Reactions in the Synthesis of this compound

A common and direct method for the synthesis of picolinic acids involves the oxidation of a methyl group at the 2-position of the pyridine ring. In the context of this compound, a suitable precursor such as 5-bromo-2-methyl-6-methoxypyridine can be oxidized to yield the desired carboxylic acid.

A typical procedure involves dissolving the starting material, 2-bromo-3-methoxy-6-methylpyridine (B185322), in water and treating it with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). The reaction mixture is heated, and upon completion, the pH is adjusted to acidic conditions to facilitate the precipitation and isolation of the product. chemicalbook.com This method has been shown to produce 6-bromo-5-methoxypicolinic acid in good yields. chemicalbook.com Similarly, the synthesis of 5-bromo-2-picolinic acid utilizes the oxidation of 5-bromo-2-methylpyridine (B113479) with potassium permanganate in an aqueous solution. google.com

| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield |

| 2-Bromo-3-methoxy-6-methylpyridine | Potassium Permanganate (KMnO4) | Water | Heated at 80°C for 3 hours | 6-Bromo-5-methoxypicolinic acid | 75% chemicalbook.com |

| 5-Bromo-2-methylpyridine | Potassium Permanganate (KMnO4) | Water | Heated to 80°C, then maintained at 85-90°C for 60-100 min | 5-Bromo-2-picolinic acid | High google.com |

| 6-Bromo-2-methylpyridine | Oxidant | Water | 50-80°C for 4-10 hours | 6-Bromo-2-picolinic acid | High google.com |

| 6-bromo-3-hydroxy-4-methoxypicolinonitrile | 66% H2SO4 | - | 90-95°C overnight | 6-Bromo-3-hydroxy-4-methoxypicolinic acid | - rsc.org |

Multi-Step Synthesis Approaches and Precursor Chemistry

Multi-step syntheses offer greater control over the introduction of functional groups, particularly when specific regioselectivity is required. These approaches often involve the sequential functionalization of a pyridine ring or the construction of the substituted pyridine ring from acyclic precursors.

Regioselective Functionalization of Pyridine Ring Systems

The electronic nature of the pyridine ring, with its electron-deficient character, dictates the regioselectivity of substitution reactions. Electrophilic substitutions on the pyridine ring are generally difficult but tend to occur at the 3- and 5-positions. rrbdavc.org Conversely, nucleophilic substitutions are favored, particularly at the 2-, 4-, and 6-positions. rrbdavc.org The presence of existing substituents can further direct incoming groups. For instance, neighboring group assistance from a hydroxyl group can facilitate regioselective hydrolysis, transesterification, and aminolysis of pyridine esters under mild conditions. nih.gov The regioselective C-H functionalization of the six-membered ring in fused heterocyclic systems is a challenging but developing area of research. nih.gov

Utilization of Brominated Pyridine Intermediates

Brominated pyridines are versatile intermediates in organic synthesis. wikipedia.org For instance, 2-bromopyridine (B144113) can be prepared from 2-aminopyridine (B139424) via diazotization followed by bromination. wikipedia.org These brominated compounds serve as precursors for a variety of transformations. For example, 2,6-dibromopyridine (B144722) can undergo metal-halogen exchange to form a lithiated intermediate, which can then be functionalized. mdpi.com The reactivity of bromine atoms in brominated pyridines towards nucleophiles like ammonia (B1221849) has been studied, leading to the preparation of brominated aminopyridines. researchgate.net The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, has been achieved through a multi-step sequence starting from methyl 2,6-dichloropyridine-3-carboxylate, which involves nucleophilic substitution and subsequent bromination. nih.govpharm.or.jp

Nucleophilic Substitution Reactions in Pyridine Synthesis

Nucleophilic substitution is a cornerstone of pyridine chemistry. The synthesis of this compound can involve nucleophilic displacement of a leaving group, such as a halogen, by a methoxy (B1213986) group. In the synthesis of related compounds, sodium methoxide (B1231860) is a common reagent for introducing a methoxy group onto a dihalogenated pyridine ring. nih.govpharm.or.jp The regioselectivity of these reactions can be highly dependent on the solvent and reaction conditions. nih.govpharm.or.jp For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can yield different ratios of 2-methoxy and 6-methoxy isomers depending on the solvent used. nih.govpharm.or.jp

A noteworthy strategy involves the reaction of 5-bromo-6-chloropicolinic acid with sodium hydride and (rac)-trans-(-2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol in DMF to produce (Rac)-trans-5-bromo-6-((-2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl)methoxy)picolinic acid. google.com

Palladium-Catalyzed Cross-Coupling Strategies for Derivative Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of pyridine derivatives. thieme-connect.comrsc.orgresearchgate.net Reactions such as the Suzuki-Miyaura coupling allow for the introduction of various substituents onto the pyridine ring. rsc.org For instance, pyridine sulfinates have been demonstrated as effective nucleophilic coupling partners with aryl halides in palladium-catalyzed reactions. thieme-connect.comrsc.org

Palladium catalysts are also used for C-H activation/cross-coupling reactions. For example, pyridine N-oxides can react with nonactivated secondary alkyl bromides in a palladium-catalyzed process. acs.org These methods provide a route to functionalized pyridines that can be further elaborated to compounds like this compound. The synthesis of 5-cyclopentyl-4-methoxypicolinic acid, for example, utilizes a regioselective Suzuki reaction of 2,5-dibromo-4-methoxypyridine. researchgate.net

| Reaction Type | Catalyst/Reagents | Substrates | Product Type |

| Suzuki-Miyaura Coupling | Palladium catalyst, base | Bromopyridine, boronic acid/ester | Aryl/alkyl substituted pyridine |

| C-H Activation/Cross-Coupling | Palladium catalyst, oxidant | Pyridine N-oxide, alkyl bromide | Alkylated pyridine |

| Coupling with Pyridine Sulfinates | Palladium catalyst | Pyridine sulfinate, aryl halide | Substituted pyridine |

Amide Coupling and Esterification Reactions in Derivative Synthesis

The carboxylic acid moiety of this compound is a primary site for modification, readily undergoing amide coupling and esterification reactions to produce a wide array of derivatives. These reactions are fundamental in medicinal chemistry for linking the picolinic acid scaffold to other fragments or pharmacophores.

Amide Coupling: The formation of an amide bond from this compound typically requires the activation of the carboxylic acid. This is achieved using a variety of coupling reagents. A common strategy involves reacting the acid with an amine in the presence of a peptide coupling reagent and a non-nucleophilic base. For instance, an efficient method was developed for synthesizing N-(benzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamide derivatives by reacting this compound with benzo[d]thiazol-2-amine or 1H-benzo[d]imidazol-2-amine. bohrium.com This reaction utilized HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent and triethylamine (B128534) (Et3N) as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent. bohrium.com

Another documented method involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent with N,N-Diisopropylethylamine (DIPEA) as the base in an anhydrous N,N-Dimethylformamide (DMF) solvent. In one specific example, after activating the acid with HATU and DIPEA for one hour, cyclopropylamine (B47189) was added to the mixture to form the corresponding N-cyclopropyl-5-bromo-3-methoxypicolinamide.

General approaches for the amidation of picolinic acids also include the in situ generation of an acid chloride, typically using thionyl chloride (SOCl₂), followed by the addition of the desired amine. nih.govresearchgate.net Furthermore, borate (B1201080) esters such as B(OCH₂CF₃)₃ have been shown to be effective reagents for the direct amidation of various carboxylic acids, including picolinic acid, with a broad range of amines. acs.org

Interactive Table: Amide Coupling Reagents and Conditions Press the buttons below to view common reagents used for the amide coupling of picolinic acids.

Coupling AgentsBasesSolvents

| Reagent Type | Example | Reference |

|---|---|---|

| Uronium Salts | HBTU, HATU | bohrium.com |

| Acid Halide Precursor | Thionyl Chloride (SOCl₂) | nih.govresearchgate.net |

| Borate Esters | B(OCH₂CF₃)₃ | acs.org |

| Tertiary Amines | Triethylamine (Et₃N), DIPEA | bohrium.com |

| Aprotic Polar | DMSO, DMF | bohrium.com |

Esterification: Similar to amidation, esterification of this compound expands its synthetic utility. The Steglich esterification, which uses a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method. rsc.org Picolinic acid has been successfully converted to its benzyl (B1604629) ester in excellent yield using this type of procedure. rsc.org

Another approach involves converting the picolinic acid to its acid chloride and then reacting it with an alcohol. nih.gov This method has been used to prepare various "active esters," such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters, which are themselves reactive intermediates for further modifications. nih.gov Additionally, novel heterogeneous catalysts, such as a hybrid of picolinic acid and 12-molybdophosphoric acid, have been developed and shown to have high activity and good durability for esterification reactions. scielo.br

Derivatization Strategies for Tailored Properties

Functional Group Modifications for Expanded Utility

The functional groups of this compound—the carboxylic acid, the bromo substituent, and the methoxy group—provide multiple handles for chemical modification, allowing for the expansion of its utility in various applications.

The most common modification occurs at the carboxylic acid group, as detailed in the section above. Its conversion to amides and esters is a key strategy for incorporating the substituted pyridine core into larger, more complex molecules, particularly in the development of new pharmaceutical agents. bohrium.com

The bromine atom on the pyridine ring is another crucial site for modification. It can be replaced through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, or alkyl groups, significantly diversifying the molecular architecture. For example, after forming an amide derivative of this compound, the bromine can be subsequently reacted to introduce another fragment, as demonstrated in a multi-step synthesis where a 4-methyl-1H-imidazole group was coupled to the pyridine ring. bohrium.com

Synthesis of Isomeric and Analogous Compounds

The synthesis of isomers and analogs of this compound is important for structure-activity relationship (SAR) studies, allowing researchers to probe how the placement of substituents affects the biological or material properties of the final compound.

Synthesis of 6-Bromo-5-methoxypicolinic Acid

The direct isomer, 6-Bromo-5-methoxypicolinic acid, can be synthesized via the oxidation of the corresponding methyl-substituted pyridine. chemicalbook.com The synthesis starts from 2-Bromo-3-methoxy-6-methylpyridine. chemicalbook.com This starting material is dissolved in water and heated with a strong oxidizing agent, potassium permanganate (KMnO₄), which selectively converts the methyl group to a carboxylic acid. chemicalbook.com The reaction yields the desired product as a white solid after workup. chemicalbook.com

Interactive Table: Synthesis of 6-Bromo-5-methoxypicolinic Acid

Click to view the synthesis reaction details.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3-methoxy-6-methylpyridine | Potassium permanganate (KMnO₄) | Water | 80 °C | 75% | chemicalbook.com |

Synthesis of 4-Amino-5-bromo-6-methoxypicolinic Acid

4-Amino-5-bromo-6-methoxypicolinic acid is a valuable analog used in chemical synthesis. While it is listed as a commercially available building block from various suppliers, detailed procedures for its synthesis are not extensively documented in the reviewed scientific literature. buyersguidechem.combuyersguidechem.com Its availability suggests established, albeit proprietary, synthetic routes exist for its production.

Synthesis of 5-Bromo-3-methoxypicolinic Acid

Similar to the amino-substituted analog, 5-Bromo-3-methoxypicolinic acid is another key isomer. This compound has been utilized as a starting material for the synthesis of more complex molecules, such as inhibitors for autoimmune and inflammatory diseases. It is commercially available from chemical suppliers, indicating its role as an important intermediate. fluorochem.co.uk However, specific, publicly available protocols for its de novo synthesis are not found in the surveyed literature.

Computational and Theoretical Investigations of 5 Bromo 6 Methoxypicolinic Acid and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of many-body systems, including molecules. It is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

A fundamental step in computational analysis is the optimization of the molecule's ground state geometry. This process determines the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable structure. For derivatives of picolinic acid, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to achieve this. researchgate.net The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's physical and chemical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For instance, in a study of 2-fluoropyridine (B1216828) derivatives, the compound with the lowest HOMO-LUMO gap was found to be the most reactive. researchgate.net The energies of these orbitals and the corresponding gap can be calculated using DFT methods. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Description |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A larger gap implies greater stability. researchgate.net |

Note: The specific values for 5-Bromo-6-methoxypicolinic acid would require a dedicated computational study.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. edu.krd These charges provide insight into the distribution of electrons within the molecule and can influence its dipole moment and other electronic properties. edu.krd

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. imist.ma These descriptors, derived from conceptual DFT, provide a quantitative measure of different aspects of reactivity. frontiersin.org

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | A measure of the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap. edu.krd |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. A "soft" molecule has a small HOMO-LUMO gap. edu.krd |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy lowering due to maximal electron flow between a donor and an acceptor. nih.gov |

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. edu.krdimist.ma

Vibrational Frequency Analysis and Spectroscopic Correlation

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. This correlation between theoretical and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of the molecule's dynamics. For substituted picolinic acids, DFT calculations have been used to compare the vibrational frequencies with those of the unsubstituted parent compound to understand the effect of different substituents. researchgate.net

Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.gov For instance, in carboxylic acids, the MEP can highlight the acidic hydrogen as a region of high positive potential. mdpi.com

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. researchgate.netchemrxiv.org By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive interactions (like hydrogen bonds) and repulsive steric clashes. chemrxiv.orgunamur.be This analysis provides crucial insights into the forces that govern molecular conformation and intermolecular associations.

Solvatochromic Studies and Solvent Effects on Electronic Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is due to the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Computational studies can model these solvent effects on the electronic properties of a molecule, such as its UV-Vis absorption spectrum. researchgate.net

By performing calculations in the presence of different solvent models (e.g., using the Polarizable Continuum Model, PCM), researchers can predict how the absorption maxima will shift with solvent polarity. researchgate.net This information is useful for understanding the photophysical properties of the molecule and can be correlated with experimental solvatochromic studies. nih.gov Such studies have been conducted on related picolinic acid derivatives to investigate the influence of solvents on their electronic transitions. researchgate.net The effect of solvent polarity on global reactivity descriptors can also be assessed, revealing how the reactivity of a molecule can be tuned by its environment. edu.krd

Conformational Analysis and Tautomerism Studies

The study of the three-dimensional arrangement of atoms in a molecule, known as conformational analysis, and the investigation of readily interconvertible isomers, or tautomers, are crucial for understanding the chemical behavior and biological activity of compounds like this compound and its analogues.

In the broader context of picolinic acid derivatives, computational studies have been employed to investigate tautomerism. For instance, the thione-thiol tautomerism of 1,2,4-triazole-3-thione derivatives has been explored using quantum chemical methods. google.com These studies help in understanding the relative stability of different tautomeric forms, which can have significant implications for their chemical reactivity and biological function.

Quantum Chemical Calculation Methodologies and Basis Set Effects

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules. The choice of computational methodology and basis set is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT) is a widely used method for studying molecules of this nature. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. researchgate.net For example, the B3LYP/6-311+G(d,p) basis set has been utilized to determine the geometry of related compounds. researchgate.net This level of theory is also employed for time-dependent DFT (TD-DFT) calculations to investigate nonlinear optical (NLO) properties. researchgate.net

The effect of the basis set on calculated properties is a key consideration. For instance, studies on 4-methoxypicolinic acid and 4-nitropicolinic acid have used the DFT/6-311++G** level of theory to calculate vibrational frequencies. researchgate.net The inclusion of diffuse functions (++) and polarization functions on all atoms (**) in the basis set is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

Furthermore, calculated nuclear magnetic resonance (NMR) chemical shifts, such as 13C and 1H, using DFT methods like B3LYP with basis sets such as 6-31G* have shown good agreement with experimental data. researchgate.net This demonstrates the predictive power of these computational approaches in aiding structural elucidation. researchgate.net

Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into their interaction and binding affinity. nih.govchemrevlett.com This method is instrumental in drug design and virtual screening to identify new biologically active molecules. nih.gov

The process involves a search algorithm to generate various poses of the ligand within the receptor's binding site and a scoring function to evaluate these poses. nih.gov Advanced docking methods can also account for protein flexibility, which is a significant challenge in accurately predicting binding. nih.gov

In studies involving analogues, docking simulations have been used to understand ligand-target interactions at a molecular level. For example, in the investigation of inhibitors for enzymes like cyclooxygenase-2 (COX-2), molecular docking can reveal key interactions between the ligand and amino acid residues in the active site. najah.edu The stability of these interactions can be further assessed using molecular dynamics (MD) simulations. chemrevlett.comnajah.edu

The binding free energy of ligand-protein complexes can be estimated using methods like the Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) model. najah.edunih.gov This approach provides a more quantitative measure of binding affinity, aiding in the ranking of potential drug candidates. najah.edu For instance, docking scores and MM/GBSA calculations have been used to evaluate the binding of compounds to targets like the COX-2 enzyme. najah.edu

Interactive Data Table: Example Docking Simulation Results for COX-2 Inhibitors

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 3 | -11.569 najah.edu | Hydrophobic and hydrophilic amino acids najah.edu |

| Compound 5 | -11.240 najah.edu | Hydrophobic and hydrophilic amino acids najah.edu |

| Rofecoxib (Reference) | -9.309 najah.edu | Not specified |

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 5-Bromo-6-methoxypicolinic acid and its analogs is a critical area of research, as efficient and selective methods are paramount for further investigation and potential large-scale production. A known synthesis route involves the oxidation of 2-Bromo-3-methoxy-6-methylpyridine (B185322) with potassium permanganate (B83412). chemicalbook.com However, the development of more advanced and efficient synthetic strategies remains a key objective.

Future research in this area is likely to focus on several promising approaches:

Transition-Metal Catalyzed C-H Functionalization: Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the direct functionalization of C-H bonds. beilstein-journals.orgrsc.orgnih.gov This approach offers a more atom-economical and efficient alternative to traditional multi-step syntheses that often require pre-functionalized starting materials. For the synthesis of this compound and its derivatives, palladium-catalyzed C-H activation could enable the direct introduction of various functional groups onto the pyridine (B92270) ring, enhancing synthetic efficiency. rsc.org Research into rare earth metal catalysis also presents new avenues for the functionalization of pyridines. beilstein-journals.orgnih.gov

Decarboxylative Cross-Coupling Reactions: The decarboxylative coupling of picolinic acids with various partners is another powerful tool for creating diverse derivatives. acs.org A recently developed method for the decarboxylative halogenation of 2-picolinic acids using dihalomethane under transition-metal-free conditions offers a convenient and efficient route to 2-halogen-substituted pyridines. rsc.orgrsc.org This strategy could be adapted and optimized for the synthesis of this compound, potentially offering higher yields and greater functional group tolerance.

Flow Chemistry and Automation: The implementation of flow chemistry and automated synthesis platforms can significantly accelerate the optimization of reaction conditions and the production of compound libraries. These technologies allow for rapid screening of catalysts, solvents, and other parameters, leading to more efficient and scalable synthetic routes.

Rational Design of Derivatives with Improved Efficacy and Specificity

The core structure of this compound serves as a valuable scaffold for the rational design of new derivatives with enhanced biological activities and improved specificity. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. nih.govwhiterose.ac.uk

Key strategies for the rational design of derivatives include:

Bioisosteric Replacements: The bromine and methoxy (B1213986) substituents on the picolinic acid ring can be replaced with other functional groups to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and hydrogen bonding capacity. For instance, replacing the bromine atom with other halogens or pseudo-halogens could fine-tune the molecule's activity.

Introduction of Pharmacophoric Groups: Incorporating specific pharmacophoric groups known to interact with biological targets of interest can lead to derivatives with improved efficacy. For example, in the context of herbicide design, introducing aryl-substituted pyrazole (B372694) rings at the 6-position of the picolinic acid has led to compounds with potent herbicidal activity. mdpi.comresearchgate.net

Computational Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and computational docking studies can predict the biological activity of designed derivatives and their binding modes with target proteins. discoveryjournals.org These in silico methods help prioritize the synthesis of the most promising candidates, saving time and resources. For example, molecular docking has been used to study the interaction of picolinic acid derivatives with the auxin-signaling F-box protein 5 (AFB5) in plants. mdpi.comresearchgate.net

Mechanistic Investigations of Biological Activities

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is fundamental for their development as therapeutic agents or agrochemicals.

Future research in this area should focus on:

Target Identification and Validation: Identifying the specific cellular targets of these compounds is a primary goal. This can be achieved through a combination of techniques, including affinity chromatography, proteomic profiling, and genetic approaches.

Elucidation of Signaling Pathways: Once a target is identified, the downstream signaling pathways affected by the compound need to be elucidated. This involves studying changes in gene expression, protein phosphorylation, and other cellular processes. For instance, some picolinic acid derivatives have been shown to act as synthetic auxins in plants, and investigations into their effects on plant hormone signaling are ongoing. acs.org

Application in Drug Discovery and Development Pipeline

The picolinic acid scaffold is present in a number of natural products with interesting biological activities and has been explored for various therapeutic applications. dovepress.comnih.govdrugbank.comsci-hub.boxgoogle.com The unique substitution pattern of this compound makes it an attractive starting point for drug discovery programs.

Potential therapeutic areas for derivatives of this compound include:

Oncology: Picolinic acid derivatives have been investigated for their antitumor properties. bohrium.compensoft.net Further derivatization of this compound could lead to novel anticancer agents.

Infectious Diseases: The picolinic acid moiety has been associated with antiviral and antibacterial activities. drugbank.com

Neurological Disorders: Some picolinic acid derivatives have shown anticonvulsant activity. nih.gov

Inflammatory Diseases: The ability of some picolinic acid compounds to inhibit the biosynthesis of pro-inflammatory cytokines like IL-1 and TNF suggests their potential in treating inflammatory conditions. google.com

The journey of a compound from a promising lead to a marketed drug is long and arduous. For derivatives of this compound, this would involve extensive preclinical and clinical studies to evaluate their efficacy, safety, and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-methoxypicolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 6-methoxypicolinic acid using brominating agents like N-bromosuccinimide (NBS) in acetonitrile under reflux . Alternative methods include using bromine in acetic acid, which may improve regioselectivity. Reaction temperature (e.g., 80–100°C) and solvent polarity significantly affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product. Comparative studies on bromination efficiency between NBS and other agents (e.g., HBr/H₂O₂) are advised for optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the methoxy group (δ ~3.9 ppm for ¹H; δ ~55 ppm for ¹³C) and aromatic protons adjacent to bromine (deshielded signals due to electron-withdrawing effects).

- IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (232.03 g/mol). Fragmentation patterns (e.g., loss of COOH or Br) further validate the structure .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions. Stability tests under varying pH (2–12) and temperatures (4–40°C) should be conducted to determine storage conditions. Degradation products can be monitored via HPLC or TLC .

Advanced Research Questions

Q. How do substituent positions (bromo at C5, methoxy at C6) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine at C5 activates the pyridine ring for nucleophilic attack at C2 or C4 positions. Methoxy at C6 exerts steric hindrance, directing substitutions to less hindered sites. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and Fukui indices. Experimental validation via Suzuki coupling or amination reactions is recommended .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from varying assay conditions (e.g., cell lines, concentration ranges). Standardized protocols (e.g., MIC assays for antimicrobial activity) and dose-response curves should be employed. Comparative studies with analogs (e.g., 5-Bromo-4-hydroxypicolinic acid) under identical conditions can isolate structural determinants of activity. Meta-analyses of existing data are critical .

Q. What advanced computational methods are suitable for predicting the binding affinity of this compound to enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinases or metalloenzymes. Free energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses of pharmaceutical intermediates?

- Methodological Answer : Protecting group strategies (e.g., silylation of the carboxylic acid) can direct reactions to specific sites. Transition metal catalysts (Pd, Cu) enhance cross-coupling efficiency. For example, Pd-mediated Heck reactions at C4 require prior deprotection. Kinetic vs. thermodynamic control in reaction pathways should be analyzed via in situ NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.